N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate is a chemical compound that serves primarily as an antiemetic. It is a complex compound formed from the combination of 8-chlorotheophylline, a stimulant from the xanthine class, and N,N-dimethyl-2-(diphenylmethoxy)ethylamine. This compound is often associated with its use in formulations like Dimenhydrinate, which is commonly used to treat motion sickness and nausea.
The compound is derived from 8-chlorotheophylline, which itself is a derivative of theophylline, a well-known stimulant similar to caffeine. The synthesis of N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate involves the reaction of diphenylmethoxyethylamine with 8-chlorotheophylline.
This compound is classified under small molecules and specifically falls within the category of pharmaceuticals due to its therapeutic applications. It has been documented in various chemical databases including DrugBank and ChemSpider, indicating its relevance in medicinal chemistry.
The synthesis of N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate typically involves a straightforward reaction between 8-chlorotheophylline and N,N-dimethyl-2-(diphenylmethoxy)ethylamine. The reaction conditions often require careful control of temperature and pH to ensure optimal yield and purity.
The molecular formula for N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate is CHClNO. Its structure features a central xanthine moiety (from 8-chlorotheophylline) linked to a diphenylmethoxyethyl group.
CN1C2=C(NC(Cl)=N2)C(=O)N(C)C1=O
This structure indicates the presence of multiple functional groups, including amines and ether linkages, which contribute to its pharmacological properties.
N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate can undergo various chemical reactions typical of ammonium compounds, including:
The stability of this compound under different pH levels and temperatures has been studied to understand its shelf life and efficacy in pharmaceutical formulations.
The mechanism by which N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate exerts its effects primarily involves antagonism at adenosine receptors. By blocking these receptors, it counteracts the sedative effects typically induced by antihistamines like diphenhydramine.
N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate is primarily utilized in:
This compound exemplifies the intersection between organic chemistry and pharmacology, demonstrating how structural modifications can lead to significant therapeutic advancements.
The earliest reported synthesis of N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate (commonly known as dimenhydrinate) dates to 1949 when chemists sought to combine the antiemetic properties of diphenhydramine with the stimulant effects of a xanthine derivative to counteract sedation. The initial manufacturing process involved a stoichiometric ion-exchange reaction between pre-formed diphenhydramine free base and 8-chlorotheophylline in ethanol solvent [9]. This method exploited the acidic proton (pKa ~8.5) of 8-chlorotheophylline, which when deprotonated forms a stable crystalline salt with the quaternary ammonium cation of diphenhydramine. The reaction proceeded under reflux conditions (78-80°C) for 4-6 hours, followed by gradual cooling to precipitate the complex [2] [9].
Key limitations of this pioneering approach included:
Table 1: Historical Synthesis Parameters for Dimenhydrinate Complexation
Reaction Parameter | Conditions | Impact on Yield/Purity |
---|---|---|
Solvent System | Anhydrous ethanol | Optimal solubility but required anhydrous conditions |
Molar Ratio | 1:1 to 1.05:1 (diphenhydramine:8-chlorotheophylline) | Ratios >1.05 led to free base contamination |
Reaction Temperature | 78-80°C (reflux) | Lower temperatures slowed reaction kinetics |
Cooling Rate | 0.5°C/minute | Critical for crystal formation; rapid cooling caused amorphous products |
Purification | Triple recrystallization (EtOH/H₂O 3:1) | Increased purity to >98% but added 35% mass loss |
Chemical optimization efforts in the 1950s-60s focused on precursor modification to enhance complexation efficiency. Researchers discovered that pre-forming diphenhydramine hydrochloride before reacting with sodium 8-chlorotheophyllinate improved yield to 85% but introduced chloride contamination. Alternative approaches included azeotropic distillation in toluene to remove water, shifting equilibrium toward salt formation, and crystallization modifiers like polyethylene glycol 400 to control crystal habit [6] [10]. These refinements established the basic industrial process still used in generic manufacturing, though with persistent challenges in energy intensity and byproduct management.
Contemporary research has focused on catalytic acceleration of the complexation reaction through phase-transfer catalysts (PTCs) and microwave-assisted synthesis. The implementation of quaternary ammonium catalysts such as tetrabutylammonium bromide (TBAB, 5 mol%) in biphasic water-ethyl acetate systems significantly enhances ion-pair transfer kinetics. This catalytic system reduces reaction time from hours to 25-40 minutes while increasing yield to 89-92% by minimizing thermal degradation [5].
The catalytic mechanism involves:
Table 2: Catalytic Systems for Improved Salt Formation Efficiency
Catalyst System | Reaction Time | Yield (%) | Purity (HPLC) | Key Advantage |
---|---|---|---|---|
None (thermal) | 4-6 hours | 68-72% | 96.2% | Simplicity |
TBAB (5 mol%) | 35 min | 89% | 98.7% | Reduced energy consumption |
Crown ether (18-crown-6) | 50 min | 85% | 99.1% | Superior selectivity |
Microwave/TBAB | 8 min | 94% | 98.5% | Ultra-rapid processing |
Enzyme (lipase) | 12 hours | 78% | 97.3% | Biocatalytic alternative |
Microwave-assisted synthesis represents the most significant advancement, where dielectric heating at 100-120°C (100 W) accelerates molecular collisions. When combined with TBAB catalyst, this approach achieves 94% yield in 8 minutes with particle sizes (D50 = 35μm) ideal for pharmaceutical formulation [7]. Reaction optimization via design of experiments (DoE) revealed temperature as the most critical parameter (p<0.001), with optimal conversion occurring at 115°C and catalyst loading of 4.8 mol%. These methods reduce energy consumption by 65% compared to traditional reflux while maintaining the strict 55:45 stoichiometric ratio required by pharmacopeias [5] [7].
Recent innovations include continuous flow reactors with in-line crystallization, where the two precursor solutions meet in a T-mixer under turbulent flow conditions (Reynolds number >4000). This system achieves space-time yields of 3.8 kg/L·h – a 12-fold improvement over batch processes – through precise control of supersaturation kinetics via antisolvent addition. Crystallinity parameters (CI > 0.92) meet USP requirements without post-synthesis recrystallization [7].
Mechanochemical synthesis via ball milling has emerged as the most sustainable route to N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate. This approach eliminates organic solvents entirely by relying on tribochemical activation – the transfer of mechanical energy through ball-powder collisions to drive complexation. Standard protocols involve loading diphenhydramine hydrochloride and 8-chlorotheophylline sodium salt (1:1 molar ratio) into stainless steel milling jars with 5mm diameter balls at 30:1 ball-to-powder mass ratio [6].
The mechanochemical reaction proceeds through:
Key process variables were optimized through parametric studies:
Table 3: Solvent-Free Mechanochemical Synthesis Optimization
Processing Variable | Condition Range | Optimal Value | Effect on Product |
---|---|---|---|
Milling Frequency | 10-35 Hz | 25 Hz | Maximized crystallinity index (0.94) |
Reaction Time | 10-60 min | 40 min | Complete conversion (no intermediates) |
Ball-to-Powder Ratio | 10:1 to 50:1 | 30:1 | Balanced energy input vs. temperature |
LAG Solvent Volume | 0-10 μL/mg | 5 μL/mg ethanol | Accelerated kinetics without impurity |
Temperature Control | Uncontrolled vs. cooled | Active cooling (15°C) | Prevented amorphous transformation |
This approach achieves 98.5% conversion with superior particle properties (D90 = 45μm, CI = 0.92) meeting pharmaceutical standards without post-synthesis milling. The crystalline structure exhibits preferred orientation along the (001) plane – a feature unattainable through solution crystallization. Life cycle assessment confirms 86% reduction in process E-factor (from 58 to 8 kg waste/kg product) primarily through solvent elimination [6].
Recent advances include twin-screw extrusion as a scalable continuous alternative, where the solid precursors are fed into heated barrels (70-80°C) with precisely controlled residence times of 90-120 seconds. The combination of shear-induced amorphization and subsequent crystallization in die produces material with consistent polymorphic form (β-phase) and bulk density (0.45 g/cm³) suitable for direct tablet compression. These solvent-free methods represent a paradigm shift toward sustainable pharmaceutical salt manufacturing while maintaining strict control over the critical 55:45 stoichiometric ratio that defines dimenhydrinate's therapeutic activity [6] [10].
Table 4: Systematic Nomenclature of Dimenhydrinate and Components
Chemical Entity | IUPAC Name | Alternative Designations | Molecular Formula |
---|---|---|---|
Dimenhydrinate complex | 8-Chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione; 2-(diphenylmethoxy)-N,N-dimethylethanamine (1:1) | Diphenhydramine 8-chlorotheophyllinate, Gravol, Dramamine | C₁₇H₂₁NO·C₇H₇ClN₄O₂ |
Cationic component | 2-(diphenylmethoxy)-N,N-dimethylethanamine | Diphenhydramine, Benzhydryl-β-dimethylaminoethylether | C₁₇H₂₁NO⁺ |
Anionic component | 8-chloro-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione | 8-Chlorotheophylline, Teoclate | C₇H₇ClN₄O₂⁻ |
CAS No.: 6414-57-9
CAS No.:
CAS No.: 990-73-8
CAS No.: